molecular formula C18H17NO4S B5222503 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide

Cat. No. B5222503
M. Wt: 343.4 g/mol
InChI Key: CYHNLOIJPATEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide, commonly known as DMTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMTT is a thienylbenzamide derivative that exhibits several biochemical and physiological effects, making it a promising candidate for drug development and scientific research.

Mechanism of Action

The exact mechanism of action of DMTT is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors in the body. DMTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, DMTT has been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
DMTT exhibits several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation and pain. Additionally, DMTT has been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.

Advantages and Limitations for Lab Experiments

DMTT has several advantages for lab experiments, including its relatively simple synthesis process and potent anti-inflammatory and analgesic properties. However, the compound also has some limitations, including its low solubility in water and limited bioavailability.

Future Directions

There are several future directions for research on DMTT, including:
1. Further optimization of the synthesis process to improve the yield and purity of the compound.
2. Investigation of the potential of DMTT as a drug candidate for the treatment of pain and inflammation-related disorders.
3. Study of the mechanism of action of DMTT at the molecular level to better understand its effects on enzymes and receptors.
4. Investigation of the potential of DMTT as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
DMTT is a promising compound that exhibits several biochemical and physiological effects, making it a potential candidate for drug development and scientific research. The compound has been shown to exhibit potent anti-inflammatory and analgesic properties, and further research is needed to fully understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

The synthesis of DMTT involves the reaction of 2-amino-4-methoxybenzoic acid with thionyl chloride to form a benzoyl chloride derivative. This derivative is then reacted with 2-aminothiophene-3-carboxamide to form the final product, DMTT. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

DMTT has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-23-17-9-7-15(8-10-17)19(16-11-12-24(21,22)13-16)18(20)14-5-3-2-4-6-14/h2-12,16H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHNLOIJPATEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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